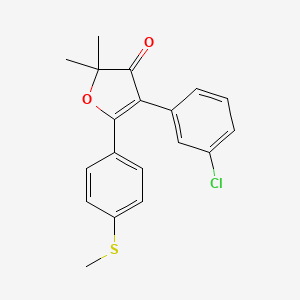
2-(Aminomethyl)-5-bromobenzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-bromobenzeneethanol is an organic compound that features both an amino group and a bromine atom attached to a benzene ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-bromobenzeneethanol typically involves a multi-step process:
Bromination: The starting material, benzeneethanol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.
Aminomethylation: The brominated intermediate is then subjected to aminomethylation. This can be achieved by reacting the intermediate with formaldehyde and a suitable amine, such as methylamine, under acidic conditions to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-bromobenzeneethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(Aminomethyl)benzeneethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Aminomethyl)-5-bromobenzaldehyde or 2-(Aminomethyl)-5-bromobenzoic acid.
Reduction: 2-(Aminomethyl)benzeneethanol.
Substitution: Products depend on the nucleophile used, such as 2-(Aminomethyl)-5-azidobenzeneethanol or 2-(Aminomethyl)-5-cyanobenzeneethanol.
Scientific Research Applications
2-(Aminomethyl)-5-bromobenzeneethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-bromobenzeneethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzeneethanol: Lacks the bromine atom, which may result in different reactivity and binding properties.
2-(Aminomethyl)-5-chlorobenzeneethanol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
2-(Aminomethyl)-5-fluorobenzeneethanol: Contains a fluorine atom, which can significantly alter the compound’s reactivity and interactions due to the high electronegativity of fluorine.
Uniqueness
2-(Aminomethyl)-5-bromobenzeneethanol is unique due to the presence of both an aminomethyl group and a bromine atom on the benzene ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-5-bromophenyl]ethanol |
InChI |
InChI=1S/C9H12BrNO/c10-9-2-1-8(6-11)7(5-9)3-4-12/h1-2,5,12H,3-4,6,11H2 |
InChI Key |
WYISFVAGILXVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


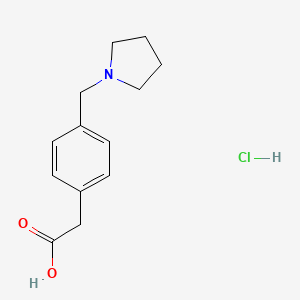
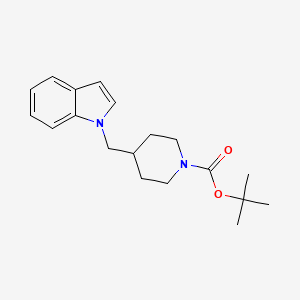
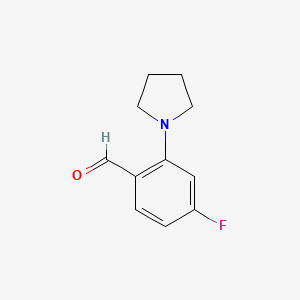
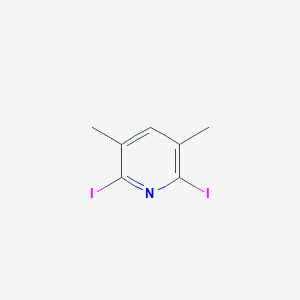
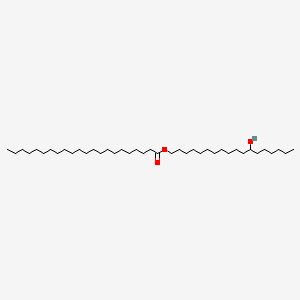
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
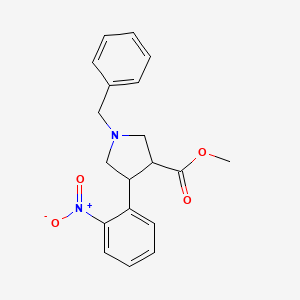
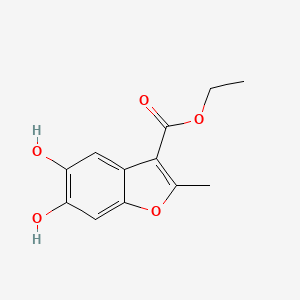
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
![4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B13979915.png)
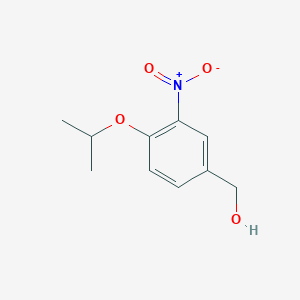

![1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one](/img/structure/B13979927.png)
